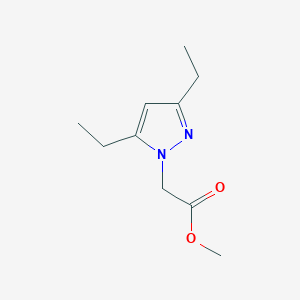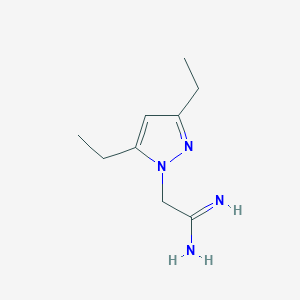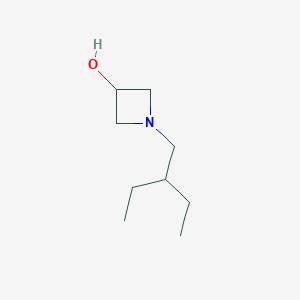
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride
Descripción general
Descripción
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a chemical compound utilized in scientific research. Its applications range from drug development to organic synthesis due to its unique properties. It has a molecular weight of 245.82 .
Molecular Structure Analysis
The InChI code for Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H . This indicates that the compound has a cyclohexyl group, a thiophen-3-yl group, and a methanamine group, all connected together, along with a hydrochloride group. Physical And Chemical Properties Analysis
Cyclohexyl(thiophen-3-yl)methanamine hydrochloride is a powder at room temperature . The compound is stable under normal shipping and handling conditions .Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
Selective Hydroxylation of Alkanes
Research on diiron(III) complexes with tridentate 3N ligands, including similar chemical structures, has shown efficiency in the selective hydroxylation of alkanes. These complexes serve as functional models for methane monooxygenases, illustrating the potential for specific chemical transformations, including cyclohexane hydroxylation, demonstrating significant total turnover numbers and alcohol selectivity (Sankaralingam & Palaniandavar, 2014).
Materials Science
Luminescence Sensitization
Studies involving thiophenyl-derivatized nitrobenzoato antennas have evaluated their effectiveness in sensitizing Eu(III) and Tb(III) luminescence. These findings suggest applications in materials science, particularly in developing new luminescent materials, which can be used in various technologies including organic light-emitting diodes (OLEDs) and sensors (Viswanathan & Bettencourt-Dias, 2006).
Biological Applications
Antiosteoclast Activity
The synthesis of derivatives containing (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. Such findings indicate potential applications in medical research, particularly in treating conditions affecting bone density and health (G. S. Reddy et al., 2012).
Learning and Memory Facilitation in Mice
A study on the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) and its effects on learning and memory in mice demonstrated facilitation in these cognitive processes. This highlights the compound's potential in neurological research and understanding cognitive function (Jiang Jing-ai, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
cyclohexyl(thiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h6-9,11H,1-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQUYAZSNJXORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)







![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)


![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)

